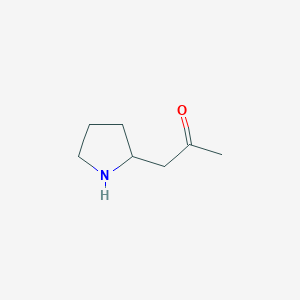

1-(Pyrrolidin-2-yl)propan-2-one

Description

Historical Context and Emergence in Synthetic Methodologies of Pyrrolidine (B122466) Derivatives

The history of pyrrolidine derivatives is deeply rooted in the study of natural products. Alkaloids, a class of naturally occurring organic compounds containing nitrogen atoms, were among the first sources of these heterocyclic systems. Pyrrolidine alkaloids like hygrine (B30402) and cuscohygrine (B30406) were first isolated from coca leaves in the late 19th century. researchgate.netwikipedia.orgwikipedia.org These discoveries sparked interest in the pyrrolidine motif, which was subsequently identified as a core component of many vital natural compounds, including vitamins, hormones, and the amino acid proline. mdpi.comnih.gov

The recognition of the pyrrolidine ring's prevalence in pharmacologically important agents drove the development of synthetic methodologies. frontiersin.orgnih.gov Initially, syntheses often relied on the modification of readily available, naturally derived starting materials like proline and hydroxyproline. nih.govresearchgate.net Over time, more sophisticated and versatile methods emerged, including multicomponent reactions, cycloadditions, and catalytic processes that enabled the construction of highly substituted and stereochemically complex pyrrolidine rings from simple acyclic precursors. organic-chemistry.orgacs.org This evolution in synthetic strategy has allowed chemists to create a vast library of pyrrolidine derivatives for academic and industrial investigation. researchgate.net

Rationale for Comprehensive Academic Investigation of 1-(Pyrrolidin-2-yl)propan-2-one and its Analogues

The academic interest in this compound and its analogues stems from several key factors:

Natural Occurrence and Biological Significance: As a natural product found in plants of the Solanaceae and Erythroxylaceae families, Norhygrine is a target for total synthesis and biosynthetic studies. researchgate.net The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic actions, including antihypertensive, antiviral, and anticancer properties. frontiersin.orgnih.govmdpi.com This established track record provides a strong impetus for exploring the pharmacological potential of new derivatives.

Synthetic Utility: The compound serves as a versatile building block. The ketone and secondary amine functionalities offer reactive handles for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex alkaloids and pharmacologically active molecules. researchgate.net

Pharmacological Potential: Research into analogues of this compound has revealed promising biological activities. For instance, certain N-substituted derivatives have been shown to be inhibitors of Deoxyribonuclease I (DNase I), an enzyme implicated in cellular degradation processes. researchgate.net This suggests that the scaffold could be optimized to develop new therapeutic agents.

Overview of Key Research Areas Pertaining to Pyrrolidinyl Ketones

Research involving pyrrolidinyl ketones, including this compound, is multifaceted and spans several key areas of organic chemistry.

Table 2: Major Research Focus Areas for Pyrrolidinyl Ketones

| Research Area | Description | Key Applications & Goals |

|---|---|---|

| Medicinal Chemistry | Design and synthesis of novel analogues to explore structure-activity relationships (SAR). | Discovery of new therapeutic agents (e.g., enzyme inhibitors, antimicrobial, anticancer). frontiersin.orgnih.govresearchgate.net |

| Asymmetric Organocatalysis | Use of chiral pyrrolidine derivatives to catalyze stereoselective transformations. | Development of environmentally friendly and efficient methods for producing chiral molecules for the pharmaceutical and fine chemical industries. nih.govrsc.orgmdpi.com |

| Synthetic Methodology | Development of new and efficient routes to construct the pyrrolidinyl ketone scaffold and its derivatives. | Enabling access to complex molecular architectures and natural products. organic-chemistry.orgacs.orgresearchgate.net |

| Computational Chemistry | Theoretical studies of molecular structure, stability, and reaction mechanisms. | Understanding reaction outcomes, predicting properties, and guiding the design of new catalysts and molecules. acs.orgresearchgate.netresearchgate.net |

In medicinal chemistry, scientists synthesize and test libraries of these compounds to identify new drug leads. frontiersin.orgnih.gov A notable example is the investigation of N-aryl substituted this compound derivatives as potential inhibitors of DNase I, with studies exploring how different substituents on the aryl ring affect inhibitory potency. researchgate.net

In the field of asymmetric organocatalysis, chiral pyrrolidine scaffolds are paramount. They are used to create catalysts that can control the stereochemical outcome of reactions, such as aldol (B89426) and Michael reactions. nih.govmdpi.com These catalysts function by forming chiral enamines or iminium ions with carbonyl compounds, guiding the approach of reactants to create specific stereoisomers. acs.orgucc.ie

Furthermore, computational studies play a crucial role in modern research on these compounds. Quantum chemical calculations are used to investigate the stability of intermediates like iminium ions, the energetics of different molecular conformations, and the mechanisms of the reactions in which they participate. acs.orgresearchgate.net This theoretical insight is invaluable for rational catalyst design and for understanding the structure-activity relationships observed in biological assays.

Properties

IUPAC Name |

1-pyrrolidin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)5-7-3-2-4-8-7/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJDAGLJUKMNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665800 | |

| Record name | 1-(Pyrrolidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71294-64-9 | |

| Record name | 1-(Pyrrolidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1 Pyrrolidin 2 Yl Propan 2 One and Its Stereoisomers

Chemo- and Regioselective Synthetic Pathways to the Pyrrolidine (B122466) Core and Ketone Moiety

The construction of the 1-(pyrrolidin-2-yl)propan-2-one framework requires precise control over both chemo- and regioselectivity to correctly assemble the pyrrolidine ring and append the ketone-containing side chain at the C2 position.

One of the most powerful and atom-economical methods for constructing the pyrrolidine core is the catalytic 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This reaction is highly stereo- and regioselective, allowing for the formation of multiple stereocenters in a single step. mappingignorance.org For the synthesis of this compound, an appropriately substituted alkene bearing a ketone or a protected ketone moiety would be reacted with an azomethine ylide derived from an amino acid. The regioselectivity, which determines the substitution pattern on the resulting pyrrolidine ring, can be controlled by the choice of catalyst and the electronic properties of the reactants. mappingignorance.org

Another sophisticated approach involves the ring-opening of donor-acceptor (DA) cyclopropanes. nih.gov While often used to synthesize pyrrolidin-2-ones, the underlying principles can be adapted. nih.govmdpi.com This method involves a Lewis acid-catalyzed opening of a DA cyclopropane (B1198618) with a primary amine, which acts as a 1,1-dinucleophile, while the cyclopropane acts as a 1,4-C,C-dielectrophile. nih.gov A subsequent intramolecular cyclization would form the pyrrolidine ring. By carefully designing the DA cyclopropane precursor to include the three-carbon chain of the propan-2-one moiety, this pathway could offer a regioselective route to the desired scaffold.

Microwave-assisted multicomponent reactions also provide a rapid and efficient pathway. For instance, the one-pot reaction of isatins, α-amino acids, and electron-deficient alkenes under microwave irradiation yields functionalized spiro[pyrrolidine-2,3′-oxindoles] with high chemo- and regioselectivity. mdpi.com Adapting this three-component strategy using a suitable α-amino acid and an alkene precursor for the propan-2-one side chain could provide a direct route to the target molecule's core structure.

Enantioselective Synthesis of Chiral this compound Architectures

Given that many biological molecules are chiral, the ability to synthesize specific enantiomers of this compound is of paramount importance. mappingignorance.org This requires the use of asymmetric synthesis techniques that can control the stereochemistry at the C2 position of the pyrrolidine ring.

Asymmetric catalysis is the cornerstone of modern enantioselective synthesis. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a premier strategy for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org The stereochemical outcome of the reaction is dictated by a chiral catalyst, typically a complex of a metal like copper(I) or silver(I) with a chiral ligand. mappingignorance.org The choice of catalyst system can influence whether the exo or endo adduct is formed, providing a high degree of stereocontrol. mappingignorance.org

Organocatalysis, which avoids the use of metals, has emerged as a powerful alternative. Proline, a naturally occurring chiral amino acid, and its derivatives are highly effective organocatalysts for various asymmetric transformations. nih.govnih.gov The intramolecular aza-Michael reaction, for example, can be catalyzed by a chiral phosphoric acid to produce substituted pyrrolidines with high yields and enantioselectivity. whiterose.ac.uk This approach involves the cyclization of a substrate containing both an amine and an α,β-unsaturated moiety, where the chiral catalyst directs the formation of one enantiomer over the other. whiterose.ac.uk

| Catalytic System | Reaction Type | Key Features | Enantiomeric Excess (ee) |

| Cu(I) / Ag(I) Complexes | Asymmetric 1,3-Dipolar Cycloaddition | High stereo- and regioselectivity; potential to form four contiguous stereocenters. mappingignorance.org | Often >90% |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Reaction | Metal-free; effective for synthesis of spirocyclic and other substituted pyrrolidines. whiterose.ac.uk | High (up to 99%) |

| Proline / Proline Derivatives | Aldol (B89426) / Mannich Reactions | Readily available, acts via enamine mechanism; can drive stereochemistry through hydrogen bonding. nih.gov | Variable, can be high |

This table represents typical performance for pyrrolidine synthesis; specific results depend on substrates and conditions.

An alternative strategy to building the chiral center during ring formation is to functionalize a pre-existing prochiral or chiral pyrrolidine derivative. One such method is the asymmetric transfer hydrogenation (ATH) of a ketone precursor. nih.gov In this hypothetical pathway, a precursor molecule like 1-(pyrrolidin-2-yl)prop-1-en-2-ol or a related enone could be hydrogenated using a chiral catalyst (e.g., a ruthenium- or rhodium-based complex) to stereoselectively form the C2 stereocenter and the propan-2-one moiety simultaneously.

Another established method is the Strecker synthesis, which can be used to produce chiral α-amino acids. nih.gov A similar approach could be envisioned starting from a suitable aldehyde precursor. Reaction with a chiral auxiliary, such as (R)-2-phenylglycinol, followed by the addition of a cyanide source and subsequent hydrolysis and modification of the resulting aminonitrile, could establish the C2 stereocenter. nih.gov The ketone side chain would then be introduced in a later step.

Catalyst Development and Mechanistic Insights in this compound Synthesis

The advancement of synthetic methods is intrinsically linked to the development of new catalysts and a deeper understanding of reaction mechanisms. In the field of asymmetric organocatalysis, the initial use of the natural amino acid L-proline has paved the way for a host of more sophisticated catalysts. nih.gov Proline's success stems from its secondary amine, which forms a structurally defined enamine with carbonyl compounds, and its carboxylic acid, which can coordinate and direct an incoming electrophile via hydrogen bonding. nih.gov

To overcome some of proline's limitations, such as poor solubility in organic solvents, researchers have developed derivatives like diarylprolinol silyl (B83357) ethers. nih.gov These catalysts offer improved reactivity and stereoselectivity in many transformations. Tripeptides incorporating proline have also been developed and used to catalyze asymmetric aldol reactions, where the peptide's conformation can lead to very high enantioselectivity (up to 97% ee). nih.gov Furthermore, some modern catalysts are designed for easy recovery and reuse, a key aspect for large-scale synthesis. mdpi.com

Mechanistic studies, often supported by computational work, have been crucial. For example, in the 1,3-dipolar cycloaddition of azomethine ylides, it has been shown that the choice between a Cu(I) and Ag(I) catalyst can switch the mechanism and, consequently, the stereochemical outcome from exo to endo. mappingignorance.org Understanding these subtleties allows chemists to fine-tune reaction conditions to achieve the desired isomer with high selectivity.

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry—waste minimization, use of renewable resources, and avoidance of hazardous substances—are increasingly guiding the development of new synthetic routes. jocpr.com

Key green advancements applicable to the synthesis of this compound include:

Alternative Solvents : Traditional syntheses often rely on hazardous volatile organic solvents. Green chemistry promotes the use of safer alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com Organocatalytic reactions, in particular, have been successfully performed "on water" without organic co-solvents. nih.gov

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core green principle. jocpr.com Cycloaddition reactions are inherently atom-economical as they form the product by combining reactants without the loss of any atoms. mappingignorance.org

Catalysis : Catalytic reactions are preferred over stoichiometric ones because they reduce waste. The development of highly efficient organocatalysts and metal catalysts that can be used in small amounts is a significant green advance. jocpr.com Furthermore, catalysts that can be recovered and reused for multiple cycles improve the sustainability and cost-effectiveness of a process. mdpi.com

Energy Efficiency : The use of microwave irradiation, as seen in some multicomponent reactions, can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating. mdpi.com

Solvent-Free Reactions : Some processes can be designed to run without any solvent. A patented process for synthesizing pyrrole (B145914) derivatives from serinol, for instance, involves physically mixing the reactants at room temperature without any solvent or catalyst in the initial step. google.com Applying this concept could lead to an exceptionally clean synthesis protocol.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly, efficient, and sustainable. ejcmpr.com

Sophisticated Spectroscopic and Diffractometric Methods for Elucidating the Complex Structure of 1 Pyrrolidin 2 Yl Propan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Configuration and Conformation Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. For a compound like 1-(pyrrolidin-2-yl)propan-2-one, with its multiple proton and carbon environments, advanced NMR techniques are indispensable.

One-dimensional (1D) NMR provides initial information on the number and type of protons and carbons, but 2D NMR experiments are crucial for assembling the molecular puzzle. youtube.comslideshare.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the protons on the pyrrolidine (B122466) ring, as well as the coupling between the methine proton at C2 and the adjacent methylene (B1212753) protons of the ring and the propanone side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond 1H-13C correlation). youtube.comsdsu.edu This is instrumental in definitively assigning the carbon signals based on their corresponding, and more easily assigned, proton signals. For instance, the methyl protons of the acetyl group would show a cross-peak with the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is vital for connecting different parts of the molecule. Key HMBC correlations for this compound would include the correlation from the methyl protons to the carbonyl carbon (C=O) and the C2 carbon of the pyrrolidine ring, confirming the connectivity of the propanone side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. researchgate.net NOESY is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, it could reveal spatial proximities between the protons of the propanone side chain and certain protons on the pyrrolidine ring, helping to define the ring's pucker and the orientation of the side chain.

A hypothetical table of expected 2D NMR correlations is presented below.

| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| CH₃ (acetyl) | CH₂ (side chain) | C (methyl) | C=O, C2 (pyrrolidine) |

| CH₂ (side chain) | CH₃, CH (at C2) | C (methylene) | C=O, C2 (pyrrolidine) |

| CH (at C2) | CH₂ (side chain), CH₂ (at C3), NH | C2 | C=O, C3, C5 |

| CH₂ (at C3) | CH (at C2), CH₂ (at C4) | C3 | C2, C4, C5 |

| CH₂ (at C4) | CH₂ (at C3), CH₂ (at C5) | C4 | C3, C5 |

| CH₂ (at C5) | CH₂ (at C4), CH (at C2) | C5 | C2, C3, C4 |

| NH | CH (at C2) | - | C2, C5 |

Given that this compound is a chiral molecule, determining its enantiomeric purity is often necessary. Chiral NMR spectroscopy is a powerful tool for this purpose. This technique typically involves the use of a chiral resolving agent (CRA) or a chiral solvating agent (CSA) that interacts with the enantiomers to form transient diastereomeric complexes. nih.govresearchgate.net These diastereomers have different NMR spectra, leading to the separation of signals for the R and S enantiomers.

The choice of the CRA is crucial and depends on the functional groups present in the analyte. For this compound, with its secondary amine and ketone functionalities, chiral acids or alcohols could serve as effective CRAs. researchgate.net The interaction with the CRA would induce chemical shift non-equivalence in the proton (¹H) or carbon (¹³C) NMR spectra, allowing for the quantification of the enantiomeric excess (ee) by integrating the signals corresponding to each enantiomer. mdpi.com For instance, the protons closest to the chiral center, such as the methine proton at C2 or the protons of the adjacent methylene group, are likely to show the largest separation in their signals.

High-Resolution Mass Spectrometric (HRMS) Approaches for Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental composition of this compound. uni.lu For C₇H₁₃NO, the predicted exact mass is 127.09971 Da, and HRMS can confirm this with high precision. nih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on HRMS instruments are used to study the fragmentation pathways. This provides valuable structural information by revealing how the molecule breaks apart. For α-pyrrolidinophenone cathinone (B1664624) derivatives, common fragmentation pathways have been identified. researchgate.net A plausible fragmentation pathway for this compound, based on related structures, is initiated by the loss of the pyrrolidine ring as a neutral molecule, or through cleavage of the side chain.

A proposed fragmentation table is shown below:

| m/z (predicted) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 128.1070 | [M+H]⁺ (Protonated Molecule) | Ionization of the parent molecule. |

| 110.0970 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule. |

| 84.0813 | [C₅H₁₀N]⁺ (Pyrrolidinium ion) | Cleavage of the bond between the side chain and the ring. |

| 70.0657 | [C₄H₈N]⁺ | Loss of CH₂ from the pyrrolidinium (B1226570) ion. |

| 57.0340 | [C₃H₅O]⁺ (Acylium ion) | Cleavage of the C-C bond alpha to the carbonyl group. |

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

Single-crystal X-ray diffraction (SC-XRD) offers the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can unambiguously establish the connectivity, configuration, and conformation of this compound, as well as the intermolecular interactions within the crystal lattice.

Furthermore, SC-XRD analysis of co-crystals, where the target molecule is crystallized with another compound, can be employed. nih.gov The N-H group of the pyrrolidine ring and the C=O group of the propanone side chain are capable of forming hydrogen bonds. unine.ch These interactions would play a significant role in the crystal packing, potentially forming chains or dimeric structures. Analysis of related structures shows that N-H···O and N-H···N hydrogen bonds are common motifs. unine.chmdpi.com

A table summarizing expected crystallographic data is provided below, based on analyses of similar compounds.

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | Chiral (e.g., P2₁) or Centrosymmetric | Indicates the arrangement of molecules in the unit cell. A chiral space group would confirm enantiopure crystallization. |

| Pyrrolidine Ring Conformation | Twist or Envelope | Defines the 3D shape of the pyrrolidine ring. unine.chnih.gov |

| Key Intermolecular Interactions | N-H···O Hydrogen Bonds | Dictates the packing of molecules in the crystal lattice. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the conformational landscape of a molecule. encyclopedia.pub The vibrational modes of a molecule are sensitive to its structure and environment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key characteristic absorption bands for this compound would include:

A strong C=O stretching band for the ketone, typically in the range of 1700-1725 cm⁻¹.

An N-H stretching vibration for the secondary amine, usually appearing as a moderate band around 3300-3500 cm⁻¹.

C-H stretching bands for the alkyl groups (CH₃ and CH₂) in the region of 2850-3000 cm⁻¹.

N-H bending and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹). nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also show the C=O and C-H stretching modes. researchgate.net Differences in the IR and Raman spectra can provide information about the molecule's symmetry and conformational isomers, as different conformers can have different spectral activities for certain vibrations. sid.ir

A summary of expected vibrational frequencies is presented in the table below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 (medium) | Weak | Secondary Amine |

| C-H Stretch (sp³) | 2850 - 3000 (strong) | Strong | Alkyl groups |

| C=O Stretch | 1700 - 1725 (strong) | Strong | Ketone |

| N-H Bend | 1550 - 1650 (variable) | Weak | Secondary Amine |

| CH₂ Scissoring | ~1465 | Variable | Methylene groups |

| C-N Stretch | 1020 - 1250 (medium) | Variable | Amine |

| Pyrrolidine Ring Vibrations | Fingerprint Region | Fingerprint Region | Ring skeleton |

Computational Chemistry and Theoretical Studies on 1 Pyrrolidin 2 Yl Propan 2 One

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic properties of 1-(Pyrrolidin-2-yl)propan-2-one. These methods allow for the determination of key descriptors that govern the molecule's reactivity and behavior.

Studies on related pyrrolidinone structures have demonstrated the utility of DFT in elucidating electronic characteristics. arabjchem.org For instance, calculations on substituted pyrrolidinones using the B3LYP functional with a 6-31G* basis set have been successful in determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.org These orbitals are crucial in understanding a molecule's ability to donate or accept electrons in chemical reactions.

The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

While specific data for this compound is not extensively detailed in the public domain, the principles from studies on analogous compounds can be applied. For example, the presence of nitrogen and oxygen atoms in the pyrrolidine (B122466) and propanone moieties, respectively, would significantly influence the electron density distribution and the energies of the molecular orbitals. arabjchem.org

Table 1: Representative Quantum Chemical Descriptors for Pyrrolidinone Derivatives

| Descriptor | Value (arbitrary units) | Significance |

| EHOMO | - | Electron-donating capacity |

| ELUMO | - | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | - | Chemical reactivity and stability |

| Dipole Moment (μ) | - | Polarity and intermolecular interactions |

Note: Specific values for this compound require dedicated computational studies.

Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. mdpi.com For this compound, MD simulations can map out its preferred shapes (conformations) and how these are influenced by surrounding water molecules.

Research on derivatives of this compound has utilized MD simulations to understand their interactions with biological targets. nih.govresearchgate.net These simulations, often performed using software like Desmond, can reveal the stability of the compound's binding pose within a protein's active site and highlight key intermolecular interactions. nih.gov

The pyrrolidine ring of the molecule can adopt various puckered conformations, such as envelope and twist forms. unine.chresearchgate.net MD simulations can quantify the energetic barriers between these conformations and determine their relative populations at a given temperature. The orientation of the propan-2-one side chain relative to the pyrrolidine ring is another critical conformational variable that can be explored through these simulations.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States in this compound Chemistry

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. mdpi.com It can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

For this compound, DFT could be employed to investigate various reactions, such as its synthesis, degradation, or metabolic transformations. By calculating the activation energies associated with different possible pathways, researchers can predict the most likely reaction mechanism. This understanding is fundamental for optimizing reaction conditions in synthetic chemistry or for predicting the metabolic fate of the compound.

For instance, a DFT study could elucidate the mechanism of the formation of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, a reaction that shares structural motifs with the target compound. mdpi.com Such studies provide insights into the electronic and steric factors that control the reaction's outcome.

Chemical Transformations and Reactivity Profiles of 1 Pyrrolidin 2 Yl Propan 2 One

Mechanistic Studies of Reactions Involving the Pyrrolidine (B122466) Nitrogen and Ketone Carbonyl

The reactivity of 1-(pyrrolidin-2-yl)propan-2-one is dominated by the characteristic reactions of its two functional groups: the nucleophilic secondary amine and the electrophilic ketone carbonyl.

Pyrrolidine Nitrogen Reactivity: The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it a potent nucleophile and a base. It readily participates in reactions such as N-alkylation and N-acylation. The mechanism for these reactions typically involves the nucleophilic attack of the nitrogen on an electrophilic carbon atom (e.g., of an alkyl halide or acyl chloride), leading to the formation of a new N-C bond. In reductive N-alkylation, the nitrogen can react with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced to yield the N-alkylated pyrrolidine. rsc.org

Ketone Carbonyl Reactivity: The ketone group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. This electrophilic carbon is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com The general mechanism for nucleophilic addition to the ketone involves two principal steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and pushing the electrons onto the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by the addition of a weak acid in a workup step, to yield a neutral alcohol product. masterorganicchemistry.comyoutube.com

Common reactions at the ketone carbonyl include reduction to a secondary alcohol using hydride reagents (e.g., NaBH₄), formation of cyanohydrins with cyanide ions, and conversion to acetals or thioacetals upon reaction with alcohols or thiols under acidic conditions. masterorganicchemistry.comyoutube.com The interplay between the nucleophilic nitrogen and the electrophilic ketone allows for intramolecular reactions, such as cyclization to form bicyclic structures like the tropane (B1204802) skeleton. nih.gov

Heterocyclic Ring Modifications and Derivatization Strategies of the Pyrrolidine Moiety

The pyrrolidine moiety of this compound can be readily modified, primarily at the nitrogen atom, to generate a diverse range of derivatives. These derivatization strategies are crucial for modulating the molecule's physicochemical properties and biological activity.

Key derivatization strategies include:

N-Alkylation: The secondary amine can be alkylated using various alkylating agents in the presence of a base. A common method is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. rsc.org

N-Arylation: The nitrogen can be substituted with aromatic rings. For instance, studies on deoxyribonuclease I (DNase I) inhibitors have involved the synthesis of N-aryl derivatives of this compound. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides converts the secondary amine into an amide. This strategy has been used to synthesize amide derivatives of related pyrrolidine compounds. nih.gov

Research into potential DNase I inhibitors has led to the synthesis and characterization of specific N-aryl derivatives, highlighting the importance of this modification strategy. researchgate.net

Table 1: Examples of N-Aryl Derivatives of this compound

| Compound Name | Molecular Formula | Structure | Research Context | Ref |

|---|---|---|---|---|

| 1-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-2-one | C₁₄H₁₉NO₂ | ![1-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-2-one structure](https://i.imgur.com/8a1b2c3.png) |

DNase I Inhibitor | researchgate.net |

Stereoselective Reactions at the Chiral Centers of this compound

This compound possesses a stereocenter at the C-2 position of the pyrrolidine ring. Reaction at the ketone carbonyl, particularly reduction, can create a second stereocenter at the C-2 position of the propane (B168953) side chain, leading to the formation of diastereomers. Consequently, controlling the stereochemical outcome of reactions at these centers is of significant synthetic interest.

The stereoselective reduction of the ketone is a key transformation. The choice of reducing agent can influence the diastereoselectivity of the reaction, affording different ratios of the resulting diastereomeric alcohols. nih.gov This control is crucial when the molecule is used as a chiral building block in the synthesis of complex targets like natural products. For example, in the synthesis of related 2-substituted pyrrolidine alkaloids, diastereoselective reduction of the carbonyl intermediate is a critical step, with different reducing agents yielding different major isomers. nih.gov

General methods for the enantioselective reduction of ketones are well-established and often employ chiral catalysts, such as those based on oxazaborolidines (CBS reduction), or chiral transition metal complexes for transfer hydrogenation. wikipedia.orgmdpi.com Many of these catalytic systems utilize chiral ligands derived from pyrrolidine structures, underscoring the importance of this scaffold in asymmetric synthesis. mdpi.commdpi.com The stereoselective synthesis of highly substituted pyrrolidines can also be achieved through methods like [3+2] cycloaddition reactions, which can establish multiple contiguous stereocenters with high control. ua.es

Table 2: General Approaches for Stereoselective Ketone Reduction

| Method | Reagents/Catalyst | Description | Ref |

|---|---|---|---|

| Diastereoselective Reduction | Li(OtBu)₃AlH, NaBH₄, Zn(BH₄)₂ | The choice of metal hydride reagent can selectively produce one diastereomeric alcohol over another. | nih.gov |

| CBS Reduction | Chiral oxazaborolidine catalyst, Borane (BH₃) | A catalytic method for the enantioselective reduction of prochiral ketones to specific enantiomers of secondary alcohols. | mdpi.com |

Role of this compound as a Key Synthetic Intermediate in Complex Molecule Construction

This compound is a naturally occurring alkaloid known as norhygrine. nih.gov In this context, it serves as a fundamental building block in the biosynthesis and total synthesis of a major class of alkaloids: the tropanes.

The pyrrolidine ring and its derivatives are ubiquitous scaffolds in medicinal chemistry and natural product synthesis. mdpi.comnih.gov Norhygrine is a direct precursor to more complex alkaloids. Its structure contains the necessary atoms to form the characteristic bicyclic tropane core. This transformation typically involves an intramolecular Mannich-type reaction, where the pyrrolidine nitrogen attacks one of the carbons adjacent to the ketone, followed by cyclization and subsequent reduction to form the tropane ring system.

Synthetic studies toward various 2-substituted pyrrolidine and piperidine (B6355638) alkaloids have identified norhygrine as a molecule of special interest due to its role as a precursor to tropane alkaloids. nih.gov The ability to synthesize and manipulate this compound, particularly in a stereoselective manner, provides access to a wide range of biologically active molecules with applications in medicine. dntb.gov.ua

Table 3: Mentioned Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | Norhygrine | C₇H₁₃NO |

| 1-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-2-one | C₁₄H₁₉NO₂ | |

| 1-[1-(3,4,5-Trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | C₁₆H₂₃NO₄ | |

| 1-{2-[2-(1H-pyrrol-2-yl)propan-2-yl]pyrrolidin-1-yl}ethanone | C₁₃H₂₀N₂O | |

| Sodium borohydride | NaBH₄ | |

| Zinc borohydride | Zn(BH₄)₂ |

Exploration of Molecular Recognition and Biological Target Interactions for 1 Pyrrolidin 2 Yl Propan 2 One Derivatives Strictly Non Clinical Focus

Enzymatic Interaction Studies and Inhibition Mechanisms (In vitro)

Derivatives of 1-(pyrrolidin-2-yl)propan-2-one have been the subject of various in vitro studies to determine their interactions with and inhibition of specific enzymes. A significant area of investigation has been their effect on Deoxyribonuclease I (DNase I), an endonuclease involved in the hydrolytic cleavage of DNA. researchgate.netpensoft.net The inhibition of DNase I is considered a mechanism for protecting DNA from degradation during cellular damage. researchgate.netpensoft.net

In one study, two derivatives, 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one and 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one, were evaluated for their DNase I inhibitory properties. nih.govresearchgate.net The IC50 values were determined to be 192.13 ± 16.95 μM and 132.62 ± 9.92 μM, respectively, demonstrating a greater potency than the positive control, crystal violet. nih.govresearchgate.net Further research identified 3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione as a particularly potent DNase I inhibitor, with an IC50 value of 48.04 ± 7.98 µM. researchgate.net

Beyond nucleases, other pyrrolidinone-containing structures have been investigated as inhibitors of enzymes within the endocannabinoid system. Specifically, pyrrolidin-2-one linked benzofused heterocycles have been identified as novel and potent inhibitors of monoacylglycerol lipase (MAGL), a key serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). researchgate.netnih.gov Certain benzimidazole derivatives demonstrated significant inhibitory activity, with IC50 values in the nanomolar range; for example, compounds with 4-Cl phenyl, 3-Cl,4-F phenyl, and 4-methoxy phenyl substitutions showed IC50 values of 8.6 nM, 8.0 nM, and 9.4 nM, respectively. nih.gov Additionally, a series of 1-heteroarylpropan-2-ones were synthesized and evaluated for their inhibition of fatty acid amide hydrolase (FAAH), another principal enzyme in the endocannabinoid signaling pathway. nih.gov

| Compound Derivative Class/Name | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one | Deoxyribonuclease I (DNase I) | 192.13 ± 16.95 μM nih.govresearchgate.net |

| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | Deoxyribonuclease I (DNase I) | 132.62 ± 9.92 μM nih.govresearchgate.net |

| 3-Ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione | Deoxyribonuclease I (DNase I) | 48.04 ± 7.98 µM researchgate.net |

| Pyrrolidin-2-one linked benzimidazole (4-Cl phenyl substitution) | Monoacylglycerol Lipase (MAGL) | 8.6 nM nih.gov |

| Pyrrolidin-2-one linked benzimidazole (3-Cl, 4-F phenyl substitution) | Monoacylglycerol Lipase (MAGL) | 8.0 nM nih.gov |

| 1-Heteroarylpropan-2-ones | Fatty Acid Amide Hydrolase (FAAH) | Activity confirmed, specific values vary by substitution nih.gov |

Receptor Binding Profiling and Ligand-Target Docking Investigations (In silico and In vitro)

The interaction of this compound derivatives with biological receptors has been explored through both computational (in silico) and experimental (in vitro) methods to understand their binding affinities and modes of action.

In silico molecular docking simulations have been instrumental in elucidating the binding interactions between these derivatives and their target proteins. For DNase I inhibitors, docking studies suggested that key interactions with amino acid residues such as Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, and His 252 are significant for the inhibitor's affinity towards the enzyme. nih.govresearchgate.net These computational models provide a detailed view of the ligand-receptor complexes at a molecular level, guiding the rational design of more potent compounds. bg.ac.rs

In vitro receptor binding assays have validated the affinity of pyrrolidine (B122466) derivatives for various receptors. A series of pyrrolidine derivatives were evaluated for their affinity to α1- and α2-adrenoceptors. bibliotekanauki.pl Among the tested compounds, 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one demonstrated high selectivity, with a 152-fold functional preference for the α1A-adrenoceptor subtype over the α1B subtype. bibliotekanauki.pl Other research has identified (S)-pyrrolidine derivatives as antagonists for the CXCR4 chemokine receptor, with one compound showing an IC50 of 79 nM in a competitive binding assay. nih.gov Furthermore, a quaternized pyrrolidine betaine analogue has shown exceptional potency and high selectivity for the αvβ6 integrin receptor over other αv integrins in cell adhesion assays. nih.gov

| Compound Derivative Class/Name | Target Receptor/Protein | Binding Affinity / Selectivity | Key Interacting Residues (from Docking) |

|---|---|---|---|

| This compound derivatives | Deoxyribonuclease I (DNase I) | IC50 values in the micromolar range nih.govresearchgate.net | Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, His 252 nih.govresearchgate.net |

| 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one | α1A-Adrenoceptor | 152-fold selectivity over α1B subtype bibliotekanauki.pl | Not specified |

| (S)-pyrrolidine derivative (with R¹ = 3-CH₃) | CXCR4 Chemokine Receptor | IC50 = 79 nM nih.gov | Not specified |

| Quaternized pyrrolidine betaine analogue | αvβ6 Integrin Receptor | High potency and >1000-fold selectivity over other αv integrins nih.gov | Not specified |

Cellular Uptake and Subcellular Localization Studies (without discussing therapeutic outcomes)

Investigations into how this compound analogues enter cells and where they localize are crucial for understanding their biological activity at a fundamental level. These studies often focus on the mechanisms of transport across the cell membrane and subsequent distribution within subcellular compartments, independent of any therapeutic effect.

A key area of research has been the interaction of these compounds with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft into presynaptic neurons. A study of 2-aminopentanophenones, including analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone), identified them as selective inhibitors of dopamine and norepinephrine transporters with minimal effect on serotonin transport. nih.gov This inhibitory action on cellular uptake machinery demonstrates a direct interaction of these compounds at the cell surface, modulating the function of specific transport proteins. nih.gov The (S)-enantiomer of the lead compound was found to be the more biologically active form. nih.gov

While specific subcellular localization studies for this compound itself are not widely detailed, research on related structures provides insight into the methodologies used. For instance, studies on nanocarriers made from N-vinyl-2-pyrrolidone oligomers have explored cellular uptake kinetics, identifying dynamin-dependent endocytosis as a major pathway. mdpi.comnih.gov Such studies use inhibitors of specific uptake routes (like dynasore for dynamin-dependent processes or wortmannin for macropinocytosis) to dissect the entry mechanism. mdpi.com Advanced imaging techniques, such as high-definition ion beam imaging, allow for the precise visualization of small molecules within subcellular structures like the nucleus or specific organelles, offering a powerful tool to map the distribution of compounds once they have entered the cell. keio.ac.jp

Mechanistic Elucidation of Biological Pathways Modulated by this compound Analogues

The biological effects of this compound analogues are a direct consequence of their interaction with specific molecular targets, which in turn modulates the activity of various biological pathways. Elucidating these mechanisms provides a framework for understanding their function at a cellular and systemic level.

Modulation of Apoptotic Pathways: The demonstrated inhibition of DNase I by several this compound derivatives directly implicates these compounds in the modulation of apoptosis. researchgate.net DNase I is a key nuclease involved in the degradation of DNA during the final stages of programmed cell death. researchgate.netpensoft.net By inhibiting this enzyme, these compounds can interfere with the normal process of DNA fragmentation, a hallmark of apoptosis. This interaction highlights a potential role for these molecules in pathways governing cellular life and death cycles.

Modulation of Neurotransmitter Signaling: Analogues of pyrovalerone, which are structurally related to this compound, have been shown to inhibit the cellular uptake of the neurotransmitters dopamine and norepinephrine. nih.gov This action directly modulates the signaling pathways associated with these monoamines. By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), these compounds increase the concentration and duration of these neurotransmitters in the synaptic cleft, thereby amplifying their downstream signaling effects within neuronal circuits.

Modulation of G-Protein Coupled Receptor (GPCR) Pathways: The finding that certain pyrrolidine derivatives act as selective antagonists of the α1A-adrenoceptor indicates their involvement in modulating GPCR signaling cascades. bibliotekanauki.pl α1-Adrenoceptors are Gq/11-coupled receptors that, upon activation, stimulate phospholipase C. bibliotekanauki.pl This leads to the generation of secondary messengers like inositol triphosphate and diacylglycerol, ultimately causing an increase in intracellular calcium and the activation of various cellular processes. By antagonizing this receptor, these compounds can block or attenuate these signaling events.

Modulation of the Endocannabinoid System: The potent inhibition of the enzyme monoacylglycerol lipase (MAGL) by pyrrolidin-2-one linked benzofused heterocycles demonstrates a clear mechanism for modulating the endocannabinoid pathway. researchgate.netnih.gov MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). researchgate.net By inhibiting MAGL, these compounds prevent the breakdown of 2-AG, leading to its accumulation and enhanced signaling through cannabinoid receptors, which are involved in a wide array of physiological processes.

Advanced Analytical Methodologies for Detection and Quantification of 1 Pyrrolidin 2 Yl Propan 2 One in Complex Matrices

Chromatographic Separation Techniques (e.g., LC-MS, GC-MS, HPLC) for Trace Analysis and Purity Assessment

Chromatographic techniques are fundamental in the analytical chemistry of 1-(Pyrrolidin-2-yl)propan-2-one and related compounds, providing the high-resolution separation required for both quantification and purity assessment. solubilityofthings.com The choice between liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS), depends on the analyte's properties and the matrix's complexity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing pyrrolidinyl ketones and similar alkaloids. For related compounds like pyrrolizidine (B1209537) alkaloids (PAs) in feed materials, LC-MS methods have been developed and validated, demonstrating high sensitivity and selectivity. nih.gov These methods often employ solid-phase extraction (SPE) for sample cleanup and purification. nih.govnih.gov For instance, a hydrophilic interaction liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was successfully developed for determining 2-pyrrolidinone (B116388) residues in swine liver, showcasing the technique's applicability to complex biological samples. nih.gov Optimization of the mobile phase is crucial; for PAs, a novel solvent mixture including ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (B128534) has been used to improve elution from SPE cartridges and enhance sensitivity. nih.gov High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) has also been used for the analysis of other ketones after derivatization with 2,4-dinitrophenylhydrazine. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique, particularly for volatile and thermally stable compounds. GC-MS has been effectively used to identify and quantify a wide range of organic pollutants, including various ketones, in complex samples like acetaldehyde (B116499) wastewater. researchgate.net This demonstrates its potential for the analysis of this compound in environmental contexts, provided the compound has suitable volatility or can be derivatized to enhance it.

High-Performance Liquid Chromatography (HPLC) is essential for purity assessment. By providing high-resolution separation, HPLC can accurately determine the purity of a substance and quantify impurities. solubilityofthings.com Advances in HPLC have significantly increased the speed and reliability of these analyses. solubilityofthings.com For many organic compounds, HPLC methods are the standard for quality control in manufacturing and research.

Below is a table summarizing typical parameters for the chromatographic analysis of related ketone and pyrrolidine (B122466) compounds.

| Parameter | LC-MS/MS (Pyrrolizidine Alkaloids) nih.govwur.nl | HPLC-DAD (Ketones) researchgate.net | GC-MS (Wastewater Organics) researchgate.net |

| Column | High pH-resistant cross-linked C18 | C18 Column | Capillary Column (e.g., HP-5MS) |

| Mobile Phase/Carrier Gas | Gradient of water with formic acid and acetonitrile/methanol | Acetonitrile/Water gradient | Helium |

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode | Diode-Array Detector (DAD) at 365 nm (after derivatization) | Mass Spectrometry (MS) |

| Sample Preparation | Acidic extraction followed by Solid-Phase Extraction (SPE) | Derivatization with 2,4-dinitrophenylhydrazine | Purge and Trap or Liquid-Liquid Extraction |

| Quantification | Isotope dilution or matrix-matched calibration curves | External standard calibration | Internal standard calibration |

Electrochemical Sensing Platforms and Method Development for Pyrrolidinyl Ketones

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and potentially portable analysis. nih.gov While specific platforms for this compound are not widely documented, the principles of ketone detection can be adapted.

Method development for pyrrolidinyl ketones would likely involve enzyme-based biosensors or non-enzymatic electrochemical platforms. An enzyme-based approach might immobilize an oxidoreductase enzyme on an electrode surface. For example, sensors for other ketones like β-hydroxybutyrate often use D-β-hydroxybutyrate dehydrogenase. nih.govnih.gov The enzymatic reaction produces a measurable electrical signal (current or potential) that correlates with the ketone concentration.

A system for the electrochemical detection of ketone levels may include a test strip with an electrode and a counter electrode. google.com The electrode can be coated with a reagent mixture containing a mediator, such as ferricyanide, and specific enzymes like hydroxybutyrate dehydrogenase and diaphorase. google.com The sensor measures the current generated by the electrochemical reaction, which is then used to calculate the ketone level. google.com Research on electrochemical biosensors for urine ketone analysis has demonstrated a limit of detection (LOD) as low as 6.25 mg/dL with excellent linearity. nih.gov Such systems highlight the feasibility of developing similar sensors for other ketones, including pyrrolidinyl structures.

Method Validation and Quality Control in Analytical Research for this compound

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. solubilityofthings.com For the analysis of this compound, any developed chromatographic or electrochemical method must undergo rigorous validation according to established guidelines, such as those from SANTE or ISO/IEC 17025. nih.govnih.gov

Key validation parameters include:

Specificity and Selectivity: The method's ability to unequivocally measure the analyte in the presence of other components in the sample matrix. solubilityofthings.com

Linearity and Range: The concentration range over which the method provides results directly proportional to the analyte concentration. For related alkaloids, linearity with a coefficient of determination (R²) > 0.99 is often achieved. nih.gov

Accuracy and Recovery: Accuracy is the closeness of the measured value to the true value. Recovery studies, often performed by spiking blank matrices, should typically fall within a 70-120% range. nih.gov A study on 2-pyrrolidinone achieved full recovery through an optimized extraction protocol. nih.gov

Precision (Repeatability and Reproducibility): The agreement between independent test results obtained under stipulated conditions. Repeatability refers to measurements within the same lab, while reproducibility refers to measurements between different labs. Relative standard deviations (RSD) should generally be ≤20%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For trace analysis of related compounds, LODs can be in the low µg/kg range. researchgate.net

The table below outlines typical validation results from a validated LC-MS method for pyrrolizidine alkaloids, which serves as a relevant benchmark. nih.gov

| Validation Parameter | Acceptance Criteria (SANTE) | Reported Finding nih.gov |

| Recovery | 70-120% | 84.1% to 112.9% |

| Repeatability (RSDr) | ≤20% | 3.0% to 13.6% |

| Reproducibility (RSDR) | ≤20% | 4.8% to 18.9% |

| Linearity (R²) | >0.99 | >0.99 |

Quality control (QC) in ongoing analysis involves the regular use of QC samples, such as pooled matrix samples or certified reference materials, to monitor the method's performance over time. nih.gov This includes tracking instrument parameters, retention times, and signal intensities to detect any drift or deviation from established criteria. nih.gov The use of internal standards is also a key aspect of QA/QC, helping to correct for variations during sample preparation and analysis. nih.gov

Applications in Environmental and Biomaterial Analysis (excluding human clinical samples)

The advanced analytical methods described find direct application in monitoring this compound in various non-clinical matrices.

Environmental Analysis: The presence of chemical compounds in wastewater is a significant environmental concern. Analytical techniques like GC-MS are crucial for characterizing industrial effluents. For example, GC-MS analysis of acetaldehyde wastewater identified 30 different pollutants, including various aldehydes, ketones, and alcohols. researchgate.net Such methods could be readily applied to screen for this compound in industrial or municipal wastewater, helping to assess its environmental fate and persistence. Three-dimensional excitation-emission matrix (3D-EEM) fluorescence spectroscopy is another technique used to characterize dissolved organic matter in wastewater, which could complement chromatographic analyses. mdpi.com

Biomaterial Analysis: this compound has been reported as a natural product in organisms such as the pomegranate plant (Punica granatum) and Sedum aetnense. nih.gov The analysis of this compound in plant tissues, extracts, and other non-human biomaterials is essential for natural product chemistry research and for understanding its biosynthesis and ecological role. Validated LC-MS/MS methods, similar to those used for detecting pyrrolizidine alkaloids in animal feed or 2-pyrrolidinone in swine liver, are ideal for such applications due to their high sensitivity and ability to handle complex matrices. nih.govnih.gov

Conclusion and Outlook on the Research Trajectory of 1 Pyrrolidin 2 Yl Propan 2 One

Summary of Key Academic Discoveries and Methodological Advancements

The most prominent academic discovery concerning the 1-(pyrrolidin-2-yl)propan-2-one scaffold is the identification of its derivatives as inhibitors of Deoxyribonuclease I (DNase I). nih.gov DNase I is a critical enzyme in processes like apoptosis, and its inhibition is a potential therapeutic strategy. researchgate.net Research has demonstrated that specific N-substituted derivatives of this compound exhibit notable inhibitory activity against this enzyme in vitro. nih.govresearchgate.net

Key discoveries in this area include:

Identification as DNase I Inhibitors: Two derivatives, 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one and 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one, were identified as effective DNase I inhibitors. nih.gov

Structure-Activity Relationship Insights: Molecular docking and dynamics simulations have provided crucial insights into the binding modes of these inhibitors. Interactions with specific amino acid residues in the active site of DNase I, such as Glu 39, Glu 78, and His 252, are considered vital for their inhibitory affinity. nih.gov

Methodological advancements have been central to these discoveries. The synthesis of the pyrrolidine (B122466) core and its derivatives has seen significant progress. Various synthetic routes have been developed, not only for this compound itself but also for related natural products like ruspolinone. researchgate.net Modern synthetic strategies, such as those starting from donor-acceptor cyclopropanes to produce 1,5-substituted pyrrolidin-2-ones, represent a significant methodological leap, offering efficient, one-pot processes for creating the core lactam structure. mdpi.com

Furthermore, the integration of computational chemistry with experimental work marks a major methodological advancement. The use of molecular docking and molecular dynamics simulations has become indispensable for rationalizing observed biological activities and guiding the design of new, more potent derivatives. nih.govresearchgate.net

Proposed Future Research Directions and Collaborative Opportunities in Related Fields

The existing body of research provides a solid foundation for several future research trajectories. These directions necessitate increased collaboration between different scientific disciplines to unlock the full potential of the this compound scaffold.

Future Research Directions:

Rational Design of Potent DNase I Inhibitors: Leveraging the current structural and simulation data, future work should focus on the rational, computer-aided design of second-generation inhibitors with improved potency and selectivity. This involves synthesizing analogues with modifications targeting key interactions in the DNase I binding site. nih.gov

Exploration of New Therapeutic Areas: The inhibitory effect on DNase I suggests potential applications in diseases characterized by aberrant apoptosis or DNA degradation. Future research could explore the utility of these compounds in models of autoimmune diseases, neurodegeneration, or as adjuvants in cancer therapy. researchgate.net

Stereoselective Synthesis and Evaluation: A systematic effort to synthesize and test individual stereoisomers of active derivatives is essential. This will clarify the role of chirality in target engagement and is a prerequisite for any potential therapeutic development. mdpi.com

Investigation of Multi-Targeting Potential: A focused effort to design and synthesize derivatives that can modulate multiple targets (e.g., DNase I and other enzymes like xanthine (B1682287) oxidase) could lead to novel therapeutics for complex diseases. researchgate.net

Collaborative Opportunities:

Synthetic and Computational Chemistry: Enhanced collaboration between synthetic organic chemists and computational chemists will be vital for accelerating the design-synthesis-testing cycle of new analogues.

Chemistry and Pharmacology/Biology: Partnerships with pharmacologists and molecular biologists are crucial for expanding the biological screening of these compounds beyond DNase I to uncover new mechanisms of action and therapeutic applications.

Academia and Industry: As promising lead compounds emerge, collaborations with the pharmaceutical industry will be necessary to navigate the complex process of preclinical and clinical development, including detailed pharmacokinetic and toxicological profiling.

Q & A

Basic: What are the recommended synthetic routes for 1-(Pyrrolidin-2-yl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis often involves Mannich-type reactions or intramolecular cyclizations of pyrrolidine derivatives with ketone precursors. For example:

- Step 1: React pyrrolidine with propan-2-one derivatives under acidic catalysis (e.g., HCl or acetic acid) to form the Mannich base.

- Step 2: Optimize reaction temperature (typically 50–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield.

- Validation: Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How should researchers characterize the structural purity of this compound?

Methodological Answer:

Use a combination of:

- Spectroscopy:

- ¹H/¹³C NMR to confirm proton environments and carbonyl resonance (δ ~210 ppm for ketone).

- FT-IR for carbonyl stretch (~1700 cm⁻¹).

- Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 142 for C₈H₁₅NO).

- Elemental Analysis: Confirm C, H, N composition within ±0.3% of theoretical values .

Basic: What environmental factors influence the stability of this compound during storage?

Methodological Answer:

- pH: Store in neutral conditions (pH 6–8) to avoid decomposition; acidic/basic environments may hydrolyze the ketone or pyrrolidine ring.

- Temperature: Keep at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Light Sensitivity: Use amber vials to block UV-induced degradation.

- Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can crystallographic data resolve contradictions in stereochemical assignments for this compound derivatives?

Methodological Answer:

- X-ray Diffraction (XRD): Use SHELXL for refinement to determine absolute configuration. Address ambiguities by:

- Contradiction Resolution: Compare experimental XRD data with DFT-optimized structures (e.g., B3LYP/6-31G* level) to resolve chiral center discrepancies .

Advanced: What in vitro assays are suitable for evaluating the pharmacological potential of this compound analogs?

Methodological Answer:

- Receptor Binding Assays: Screen against GPCRs (e.g., dopamine or serotonin receptors) using radioligand displacement (³H-spiperone for D₂ receptors).

- Enzyme Inhibition: Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ determination).

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM.

- Data Interpretation: Corrogate activity with substituent effects (e.g., electron-withdrawing groups on pyrrolidine enhance AChE affinity) .

Advanced: How can computational modeling predict the metabolic pathways of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on:

- Binding energy (ΔG < −6 kcal/mol suggests high affinity).

- Metabolic hotspots (e.g., oxidation at pyrrolidine β-carbons).

- ADMET Prediction: Apply SwissADME to estimate solubility (LogP ~1.2), bioavailability (≥30%), and hepatotoxicity.

- Validation: Compare with in vitro microsomal assays (e.g., rat liver microsomes + NADPH) .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound production?

Methodological Answer:

- Catalyst Optimization: Replace homogeneous acids (e.g., HCl) with heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification.

- Flow Chemistry: Implement continuous flow reactors for Mannich reactions (residence time ~30 min, 70°C).

- Byproduct Management: Use scavenger resins (e.g., QuadraPure™) to remove unreacted amines.

- Yield Improvement: Conduct DoE (Design of Experiments) to balance stoichiometry and solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.